4-Butoxybenzoyl chloride

Overview

Description

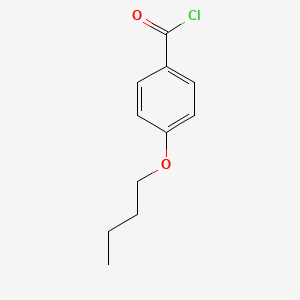

4-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of a butoxy group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxybenzoyl chloride can be synthesized through the reaction of 4-butoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C4H9OC6H4COOH+SOCl2→C4H9OC6H4COCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced equipment and controlled reaction conditions to ensure the efficient conversion of 4-butoxybenzoic acid to this compound .

Chemical Reactions Analysis

Friedel-Crafts Acylation

4-Butoxybenzoyl chloride serves as an effective acylating agent in Friedel-Crafts reactions. In a study using HBEA zeolites derived from coal fly ash, benzoyl chloride analogs demonstrated 83% conversion with anisole under optimized conditions (120°C, 24 h, anisole:BzCl ratio = 2.5:1), yielding 4-methoxyacetophenone with 93–96% selectivity . While direct data for this compound is limited, analogous mechanisms suggest similar performance, where the butoxy group enhances electron-donating effects, directing electrophilic substitution to the para-position.

Key Reaction Parameters

| Catalyst | Temperature | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| HBEA zeolite | 120°C | 83 | 96 (P 4Me) |

Nucleophilic Acyl Substitution

The compound reacts with nucleophiles such as amines, alcohols, and organometallic reagents:

2.1. Amide Formation

This compound reacts with amines to form substituted benzamides. For example, in a synthesis of N-acyl-α-amino ketones, benzoyl chloride analogs underwent cyclodehydration with ethyl chloroformate to yield oxazol-5(4H)-ones (93% yield) .

Example Reaction Pathway

-

Step 1 : Acylation of amino ketones with this compound.

-

Step 2 : Cyclodehydration using ethyl chloroformate and 4-methylmorpholine.

Product : 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one .

2.2. Organometallic Reactions

This compound reacts with Grignard or organolithium reagents to form ketones. In a study with benzoyl chloride and 1-bromo-4-methoxybenzene, n-BuLi facilitated coupling at –78°C in THF, yielding aryl ketones .

Typical Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-BuLi | THF | –78°C | 75–80 |

Hydrolysis

Hydrolysis of this compound produces 4-butoxybenzoic acid, a reaction accelerated under basic or aqueous conditions. While explicit data for this compound is unavailable, analogous acyl chlorides hydrolyze rapidly in water.

Nitration

Nitration of the aromatic ring can occur under mixed acid conditions. For instance, 4-butoxy-3-nitrobenzoyl chloride (PubChem CID: 95732807) is synthesized via nitration, confirmed by its molecular formula C₁₁H₁₂ClNO₄ .

Reaction Steps

-

Nitration of this compound using HNO₃/H₂SO₄.

-

Isolation of the nitro derivative via recrystallization.

Scientific Research Applications

Organic Synthesis

4-Butoxybenzoyl chloride serves as a versatile reagent in organic synthesis. It is primarily utilized for the acylation of nucleophiles, enabling the formation of complex molecules. This compound can participate in nucleophilic substitution reactions, where it reacts with various nucleophiles to form acyl derivatives.

Key Reactions:

- Acylation Reactions: It is commonly used to introduce the butoxybenzoyl group into organic molecules, facilitating the synthesis of pharmaceuticals and agrochemicals .

- Formation of Esters: The compound can react with alcohols to produce esters, which are crucial in the production of fragrances and flavorings.

Polymer Chemistry

In polymer chemistry, this compound is employed as a building block for synthesizing specialty polymers. Its incorporation into polymer chains can enhance material properties such as thermal stability and chemical resistance.

Applications:

- Polymer Modifications: It is used to modify existing polymers to improve their performance characteristics.

- Synthesis of Additives: The compound can be utilized to create additives that enhance the properties of polymers used in coatings and adhesives.

Analytical Chemistry

This compound plays a significant role in analytical chemistry as well. It is often used as a derivatizing agent in chromatographic techniques, which aids in the identification and quantification of various organic compounds.

Usage:

- Chromatographic Analysis: The compound helps prepare derivatives that are more amenable to analysis by gas chromatography or liquid chromatography, improving detection limits and resolution.

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of bioactive compounds, this compound was utilized to create derivatives with potential pharmaceutical applications. The resulting compounds demonstrated significant biological activity against various targets, showcasing the utility of this reagent in drug discovery .

Case Study 2: Polymer Additives

Another case study explored the use of this compound in developing polymer additives for adhesives. The additives improved adhesion properties and thermal stability, indicating the compound's effectiveness in enhancing polymer formulations .

Mechanism of Action

Molecular Targets and Pathways

4-Butoxybenzoyl chloride acts as an acylating agent in organic synthesis. The chlorine atom in the acyl chloride group is a good leaving group, making the carbon of the carbonyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity allows it to participate in acylation reactions with nucleophiles such as amines, alcohols, and carboxylic acids, forming amides, esters, and anhydrides, respectively.

Comparison with Similar Compounds

Similar Compounds

Benzoyl Chloride: Similar in structure but lacks the butoxy group.

4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a butoxy group.

4-Ethoxybenzoyl Chloride: Contains an ethoxy group instead of a butoxy group.

Uniqueness

4-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required .

Biological Activity

4-Butoxybenzoyl chloride is an aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, especially concerning its cytotoxic and antibacterial properties.

- Molecular Formula : C11H13ClO2

- Molecular Weight : 216.67 g/mol

- Melting Point : 22°C

- Boiling Point : 145°C (14 mmHg)

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives, which have been studied for various pharmacological effects. The compound is known to exhibit:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.

- Cytotoxic Effects : Demonstrated potential as an anticancer agent in preliminary studies.

- Antioxidant Properties : Some derivatives have shown to scavenge free radicals effectively.

Antimicrobial Activity

Recent studies have indicated that this compound and its derivatives possess notable antimicrobial properties. For instance, derivatives synthesized from this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cancer cell lines to evaluate the potential of this compound as an anticancer agent. The results indicate that certain derivatives exhibit significant cytotoxic effects.

Case Study: Cytotoxicity on HeLa Cells

A derivative of this compound was tested on HeLa cells using the MTT assay, revealing an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard anticancer agents.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary research suggests that:

- Cell Cycle Arrest : Some studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may be attributed to the generation of ROS, which can lead to oxidative stress in microbial cells.

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for 4-Butoxybenzoyl chloride?

Methodological Answer: this compound is typically synthesized via the reaction of 4-butoxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A stepwise approach includes:

Anhydrous Conditions : Conduct the reaction under inert gas (e.g., nitrogen) to prevent hydrolysis .

Reagent Proportions : Use a 1:2 molar ratio of 4-butoxybenzoic acid to SOCl₂ for complete conversion.

Purification : Remove excess SOCl₂ by distillation under reduced pressure. The product is isolated via vacuum distillation or recrystallization in anhydrous solvents (e.g., dry hexane).

Characterization : Confirm purity via FT-IR (C=O stretch ~1760 cm⁻¹) and ¹H NMR (δ 0.9–1.7 ppm for butoxy chain protons) .

Table 1: Comparison of Chlorinating Agents

| Reagent | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| SOCl₂ | 4–6 hours | 85–90 | SO₂, HCl |

| PCl₅ | 2–3 hours | 75–80 | POCl₃, HCl |

Q. How should researchers safely handle and store this compound to prevent decomposition?

Methodological Answer: this compound is moisture-sensitive and corrosive. Key protocols include:

- Storage : Use airtight, corrosion-resistant containers (e.g., amber glass or PTFE-lined caps) under inert gas (argon). Store at 2–8°C away from oxidizers and moisture .

- Handling :

Table 2: Stability Under Storage Conditions

| Condition | Decomposition Rate | Major Byproducts |

|---|---|---|

| Dry, inert, 4°C | <1% per month | None detected |

| Humid (RH >60%) | ~10% per week | 4-Butoxybenzoic acid |

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., [M]⁺ at m/z 212) and fragmentation patterns .

- NMR Spectroscopy :

- ¹³C NMR: Carbonyl carbon (C=O) appears at ~170 ppm; butoxy chain carbons at 22–70 ppm.

- ¹H NMR: Aromatic protons (δ 6.8–7.9 ppm) and butoxy -CH₂- (δ 1.0–1.7 ppm).

- FT-IR : Confirm acyl chloride functionality (C=O stretch at ~1760 cm⁻¹, C-Cl at ~550 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the reaction kinetics of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Kinetics depend on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.

- Nucleophile Strength : Primary amines (e.g., ethylamine) react faster than alcohols due to higher basicity .

- Temperature : Arrhenius plots show a 2–3x rate increase per 10°C rise (activation energy ~50 kJ/mol).

Experimental Design :

Conduct pseudo-first-order kinetics under varying [nucleophile] and temperatures.

Monitor progress via HPLC or in situ IR.

Q. How can researchers address discrepancies in experimental data when studying the stability of this compound under varying conditions?

Methodological Answer: Discrepancies often arise from:

- Inconsistent Storage : Variations in humidity or temperature during storage .

- Analytical Interference : Hydrolysis byproducts (e.g., 4-butoxybenzoic acid) may co-elute in chromatography.

Mitigation Strategies :

- Systematic Replication : Repeat experiments with controlled storage parameters (see Table 2).

- Blinded Analysis : Use independent analysts to interpret NMR/MS data to reduce bias .

- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data from multiple studies .

Q. What methodological considerations are critical when designing in vitro studies to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer: Key considerations include:

- Compound Integrity : Pre-screen derivatives via LC-MS to confirm purity (>98%) and stability in assay buffers .

- Dose-Response Design : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC₅₀ values.

- Controls : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., aspirin for COX assays).

- Blinding : Assign treatment groups randomly and blind analysts to reduce observation bias .

Table 3: Example In Vitro Assay Parameters

| Parameter | Optimal Range |

|---|---|

| Incubation Time | 30–120 minutes |

| Temperature | 37°C (physiological) |

| Solvent Concentration | ≤0.1% DMSO |

Properties

IUPAC Name |

4-butoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGCTFHTBKBITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187496 | |

| Record name | 4-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33863-86-4 | |

| Record name | 4-Butoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33863-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033863864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3Z5A9NPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.